Cas no 2356588-84-4 (3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid)

3-{(ベンジルオキシ)カルボニルアミノ}-3-(4-ニトロフェニル)ブタン酸は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ベンジルオキシカルボニル(Cbz)保護基と4-ニトロフェニル基を有しており、アミノ酸やペプチドの合成において保護基としての機能を発揮します。特に、立体障害の大きな官能基を有するため、選択的な反応性が求められる場面で有用です。また、4-ニトロフェニル基の電子吸引性により、求核置換反応などの反応性が向上する特徴があります。そのため、医薬品や生物活性化合物の合成において、高効率な中間体として活用されています。

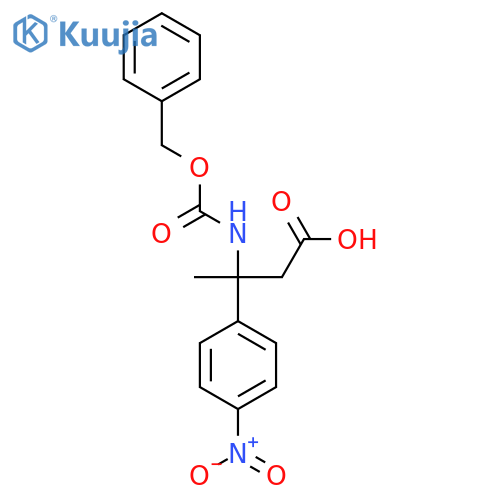

2356588-84-4 structure

商品名:3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27723962

- 2356588-84-4

- 3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid

- 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid

-

- インチ: 1S/C18H18N2O6/c1-18(11-16(21)22,14-7-9-15(10-8-14)20(24)25)19-17(23)26-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,23)(H,21,22)

- InChIKey: UJHWLWWXMOCFTE-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NC(C)(C1C=CC(=CC=1)[N+](=O)[O-])CC(=O)O)=O

計算された属性

- せいみつぶんしりょう: 358.11648630g/mol

- どういたいしつりょう: 358.11648630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 121Ų

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723962-1.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 95.0% | 1.0g |

$914.0 | 2025-03-20 | |

| Enamine | EN300-27723962-2.5g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 95.0% | 2.5g |

$1791.0 | 2025-03-20 | |

| Enamine | EN300-27723962-0.05g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 95.0% | 0.05g |

$768.0 | 2025-03-20 | |

| Enamine | EN300-27723962-10g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 10g |

$3929.0 | 2023-09-10 | ||

| Enamine | EN300-27723962-5g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 5g |

$2650.0 | 2023-09-10 | ||

| Enamine | EN300-27723962-1g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 1g |

$914.0 | 2023-09-10 | ||

| Enamine | EN300-27723962-0.5g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 95.0% | 0.5g |

$877.0 | 2025-03-20 | |

| Enamine | EN300-27723962-5.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 95.0% | 5.0g |

$2650.0 | 2025-03-20 | |

| Enamine | EN300-27723962-10.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 95.0% | 10.0g |

$3929.0 | 2025-03-20 | |

| Enamine | EN300-27723962-0.25g |

3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid |

2356588-84-4 | 95.0% | 0.25g |

$840.0 | 2025-03-20 |

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

2356588-84-4 (3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 857369-11-0(2-Oxoethanethioamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量